REACTION_CXSMILES
|
NCC1CCCC(CN)C1.NC1C=CC=C(N)N=1.NC1C=NC=CC=1N.NC1N=C(N)C=CN=1.[NH2:35][C:36]1[CH:37]=[CH:38][C:39]2[C:48]([CH:49]=1)=N[C:46]1[C:41](=[CH:42][CH:43]=[C:44]([NH2:50])[CH:45]=1)[CH:40]=2.NC1C=CC2NC3C(C=2C=1)=CC(N)=CC=3>>[CH2:40]([CH:39]1[CH2:38][CH2:37][CH:36]([NH2:35])[CH2:49][CH2:48]1)[CH:41]1[CH2:42][CH2:43][CH:44]([NH2:50])[CH2:45][CH2:46]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CC(CCC1)CN
|
Name
|
( 35 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 69 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=N1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=CC3=CC=C(C=C3N=C2C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=2NC3=CC=C(C=C3C2C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C1CCC(CC1)N)C1CCC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |